molecular formula C22H19ClFN3O3 B2590091 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 338770-05-1

1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2590091
CAS No.: 338770-05-1
M. Wt: 427.86
InChI Key: JSCYBCJXBXUUDG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-dione family, characterized by a six-membered heterocyclic core with two ketone groups at positions 2 and 2. Key structural features include:

  • 4-Chlorophenyl substituent at position 1, which enhances lipophilicity and influences binding interactions in biological systems.
  • 4-Fluorobenzyl group at position 3, contributing to metabolic stability and electronic effects via fluorine’s electronegativity.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3/c1-25(2)12-11-20(28)19-14-26(18-9-5-16(23)6-10-18)22(30)27(21(19)29)13-15-3-7-17(24)8-4-15/h3-12,14H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCYBCJXBXUUDG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with dimethylaminopropenoic acid under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Derivatives with substituted nucleophiles

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibitory effects on cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal investigated the anticancer properties of a related tetrahydropyrimidine compound. The results demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests that similar compounds may have therapeutic potential in treating breast cancer and possibly other malignancies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components may interact with microbial cell membranes or inhibit key metabolic pathways.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neurological Applications

Research into neuroprotective effects has also been conducted. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a preclinical study involving animal models, a derivative of this compound was found to significantly reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism was attributed to its antioxidant properties and modulation of neuroinflammatory responses .

Synthesis and Formulation

The synthesis of 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step reactions that typically include condensation reactions followed by cyclization processes. The formulation for drug delivery can utilize various methods including:

  • Oral Delivery Systems: Utilizing tablets or capsules.
  • Injectable Formulations: For rapid systemic delivery.
  • Topical Applications: Creams or gels for localized treatment.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights critical distinctions between the target compound and its analogs, focusing on structural motifs, synthetic routes, and physicochemical properties.

Core Heterocycle Modifications

  • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Replaces the tetrahydropyrimidine core with an imidazolidine-dione system. Synthetic route: Sulfonylation of imidazolidine precursors under mild conditions, contrasting with the palladium/copper-catalyzed cross-coupling required for the target compound’s propargylamine intermediates .
  • 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (): Integrates a thienopyrimidine-dione core fused with an oxadiazole ring. Key difference: The thiophene moiety increases aromaticity and may enhance π-π interactions compared to the tetrahydropyrimidine scaffold.

Substituent Effects

  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): Lacks the 4-fluorobenzyl and dimethylaminoacryloyl groups. Impact: The absence of fluorine reduces metabolic stability, while the methylbenzoyl group may limit solubility due to increased hydrophobicity. Spectroscopic data: FT-IR shows C=O stretching at 1653 cm⁻¹, comparable to the target compound’s dione carbonyls (~1650–1700 cm⁻¹) .
  • 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Features a pyrido-pyrimidine-dione core with a methoxy group. Key difference: Methoxy substituents can act as hydrogen-bond acceptors, altering binding specificity compared to the target’s dimethylaminoacryloyl group.

Physicochemical and Pharmacokinetic Profiling

Table 1: Comparative Physicochemical Properties

Property Target Compound 1-(4-Chlorophenylsulfonyl)-imidazolidine-dione Thieno[3,2-d]pyrimidine-dione
Molecular Weight (g/mol) ~450 (estimated) 382.83 473.91
LogP ~3.5 (predicted) 2.8 4.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 7

Solubility and Bioavailability

  • The target compound’s dimethylaminoacryloyl group may improve aqueous solubility via protonation at physiological pH, whereas analogs like 1-amino-5-(4-methylbenzoyl)pyrimidin-2-one exhibit lower solubility due to non-ionizable substituents .
  • Fluorine in the 4-fluorobenzyl group enhances membrane permeability, as seen in related fluorinated pharmaceuticals .

Biological Activity

The compound 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound can be represented by the following chemical structure:

C17H16ClFN2O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{F}\text{N}_{2}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight344.77 g/mol
IUPAC NameThis compound
CAS NumberNot available in current databases

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial activity . For instance, related compounds have been tested against various bacterial strains using the agar disc-diffusion method. The results showed that certain derivatives possess potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have suggested that compounds similar to This compound can induce apoptosis in cancer cells. A notable mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, compounds targeting the PI3K/Akt signaling pathway have shown promise in reducing tumor growth in vitro and in vivo models .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular signaling pathways critical for cell survival and proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of related compounds against multidrug-resistant strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that treatment with tetrahydropyrimidine derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values ranged between 10 µM to 30 µM depending on the specific derivative tested .

Q & A

Basic: What are the established synthetic routes for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydropyrimidine-dione core via cyclocondensation of urea/thiourea derivatives with β-keto esters or aldehydes under acidic or basic conditions. For example, p-toluenesulfonic acid (PTSA) is effective in catalyzing cyclization reactions .

Substituent Introduction : The 4-chlorophenyl and 4-fluorobenzyl groups are introduced via nucleophilic substitution or alkylation. Chlorobenzyl chloride and fluorobenzyl halides are common reagents, requiring inert atmospheres (e.g., N₂) to prevent side reactions .

Enone Functionalization : The (2E)-3-(dimethylamino)prop-2-enoyl group is added through a Michael addition or Pd-catalyzed coupling, with solvents like acetonitrile or DMF used at reflux temperatures .
Optimization : Yield and purity are maximized by controlling temperature (60–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and confirms the (2E)-configuration of the propenoyl group. Disorder in substituents (e.g., fluorophenyl orientation) can be resolved via refinement software .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., aromatic protons from chlorophenyl/fluorophenyl groups) and detects rotamers in the dimethylamino propenoyl chain .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M+H⁺ for C₂₃H₂₂ClFN₃O₃) and fragmentation patterns .
  • HPLC-PDA : Monitors purity (>95%) and detects byproducts from incomplete substitutions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines .
  • Structural Ambiguity : Isomeric impurities (e.g., Z/E enone configurations) may skew results. Validate stereochemistry via NOESY or SCXRD .
  • Solubility Effects : Poor aqueous solubility can reduce apparent activity. Use DMSO/carrier emulsions and measure logP to correlate bioavailability .
    Mitigation : Perform dose-response curves (IC₅₀/EC₅₀) and comparative studies with structural analogs (e.g., thieno[3,2-d]pyrimidines) to isolate substituent effects .

Advanced: What computational methods are used to predict physicochemical properties and drug-likeness?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the propenoyl chain and fluorophenyl rotation barriers .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition risks. The compound’s high polar surface area (>80 Ų) suggests poor membrane penetration .
  • Docking Studies : Map interactions with biological targets (e.g., kinase ATP-binding pockets) to rationalize anticancer activity .

Advanced: How does the stereoelectronic profile of substituents influence bioactivity?

Answer:

  • Chlorophenyl/Fluorophenyl Groups : The electron-withdrawing Cl and F atoms enhance electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in kinases). Meta/para positions modulate π-π stacking with aromatic amino acids .
  • Dimethylamino Propenoyl : The (2E)-configuration maximizes conjugation, stabilizing enone resonance and enhancing Michael acceptor reactivity. The dimethylamino group increases solubility via protonation at physiological pH .
  • Tetrahydropyrimidine Core : Planar conformation facilitates intercalation with DNA/RNA, while the dione moiety chelates metal ions in enzymatic active sites .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, A549), comparing to cisplatin .
  • Kinase Inhibition : ADP-Glo™ assay for EGFR/HER2 inhibition, using erlotinib as a reference .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can reaction scalability be improved for gram-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
  • Green Solvents : Replace DMF with Cyrene® or 2-MeTHF to improve sustainability .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

Advanced: What strategies address low aqueous solubility in pharmacological studies?

Answer:

  • Salt Formation : React with HCl to protonate the dimethylamino group, enhancing solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for controlled release .
  • Prodrug Design : Introduce phosphate esters at the dione oxygen, hydrolyzed in vivo .
  • Co-solvency : Use PEG 400/water mixtures (70:30) for in vivo dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.